2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
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Overview
Description
2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core linked to a piperidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The phenethylsulfonyl group is introduced via sulfonylation reactions using phenethylsulfonyl chloride.
Coupling Reaction: The final step involves the coupling of the benzo[d]oxazole core with the piperidine derivative. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group of the benzo[d]oxazole reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole core or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzo
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-27(24,15-12-16-6-2-1-3-7-16)22-13-10-17(11-14-22)25-20-21-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNFFLFVMCMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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